molecular formula C30H26N4O6 B2487025 ethyl 7-benzyl-6-(2,3-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534581-60-7

ethyl 7-benzyl-6-(2,3-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2487025
CAS No.: 534581-60-7
M. Wt: 538.56
InChI Key: JSHDXQOTBUBHGI-MXNGAVTRSA-N
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Description

Ethyl 7-benzyl-6-(2,3-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a structurally complex heterocyclic compound featuring a tricyclic core fused with a benzoyl substituent modified by 2,3-dimethoxy groups and a benzyl side chain.

Properties

IUPAC Name

ethyl 7-benzyl-6-(2,3-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N4O6/c1-4-40-30(37)22-17-21-26(31-24-15-8-9-16-33(24)29(21)36)34(18-19-11-6-5-7-12-19)27(22)32-28(35)20-13-10-14-23(38-2)25(20)39-3/h5-17H,4,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHDXQOTBUBHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C(=CC=C4)OC)OC)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-benzyl-6-(2,3-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, followed by cyclization and functional group modifications. Common reagents used in these reactions include benzyl halides, dimethoxybenzoyl chloride, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of solvents to ensure efficient synthesis. The scalability of the process is also a critical factor in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-benzyl-6-(2,3-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert certain functional groups to their reduced forms.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce simpler, more reduced molecules.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Recent studies have highlighted the compound's potential as an antimicrobial agent. The triazatricyclo structure contributes to its biological activity by interacting with microbial enzymes and disrupting cell wall synthesis. For instance, derivatives of similar triazole compounds have shown effectiveness against resistant strains of bacteria and fungi .

Anticancer Properties : The compound has been investigated for its anticancer properties due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Research indicates that the imino group plays a crucial role in binding to target proteins associated with tumor growth . In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of ethyl 7-benzyl-6-(2,3-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate. Modifications to the benzoyl and imino groups can enhance biological activity:

ModificationEffect on ActivityReference
Addition of methoxy groupsIncreased solubility and potency against specific cancer types
Variation in benzoyl substituentsAltered binding affinity to target proteins
Structural simplificationsImproved pharmacokinetic properties

Case Study 1: Antitubercular Activity

A recent study focused on synthesizing novel inhibitors targeting the polyketide synthase enzyme in Mycobacterium tuberculosis. The compound was modified to enhance its binding affinity and showed promising results in inhibiting bacterial growth at low concentrations .

Case Study 2: Anticancer Efficacy

In another investigation, this compound was tested against a panel of cancer cell lines (e.g., breast and lung cancer). The results indicated a dose-dependent inhibition of cell viability with mechanisms involving apoptosis induction and cell cycle arrest .

Material Science Applications

Polymer Composites : The compound has potential applications in creating polymer composites due to its unique structural characteristics that can enhance mechanical properties when integrated into polymer matrices.

Nanotechnology : Research is ongoing into utilizing this compound in nanocarrier systems for targeted drug delivery. Its ability to form stable complexes with various drugs could facilitate controlled release mechanisms in therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 7-benzyl-6-(2,3-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound shares a common tricyclic backbone with several analogs, differing in substituents at the 6- and 7-positions. Key structural and computational properties of these analogs are summarized below:

Table 1: Structural and Computational Properties of Analogs

Compound Name R1 (Position 7) R2 (Position 6) Molecular Formula Molecular Weight (g/mol) XLogP3 H-Bond Acceptors Rotatable Bonds
Target Compound Benzyl 2,3-Dimethoxybenzoyl N/A N/A N/A N/A N/A
Ethyl 7-(3-Methoxypropyl)-6-(3-Methylbenzoyl)Imino-... () 3-Methoxypropyl 3-Methylbenzoyl C26H26N4O5 474.5 2.7 6 8
Ethyl 7-Benzyl-6-(2-Methylbenzoyl)Imino-... () Benzyl 2-Methylbenzoyl C27H24N4O4 492.18 N/A N/A N/A
Ethyl 6-Benzoylimino-7-Butyl-2-Oxo-... () Butyl Benzoyl C24H24N4O4 456.47 N/A N/A N/A

Key Observations:

Substituent Effects on Lipophilicity (XLogP3):

  • The 3-methoxypropyl group in ’s compound contributes to an XLogP3 of 2.7, suggesting moderate lipophilicity. The target compound’s 2,3-dimethoxybenzoyl group may further reduce XLogP3 due to increased polarity, though experimental data are lacking.
  • Benzyl () and butyl () groups likely increase lipophilicity compared to methoxypropyl, aligning with trends in alkyl vs. ether substituents.

Hydrogen-Bonding Capacity: The 3-methoxypropyl analog () has 6 H-bond acceptors.

Steric and Conformational Flexibility:

  • The 8 rotatable bonds in ’s compound suggest higher flexibility compared to benzyl or butyl analogs, which may adopt more rigid conformations. This flexibility could influence binding kinetics or crystallization behavior.

In contrast, the 2,3-dimethoxy groups in the target compound may donate electron density, altering electronic interactions.

Research Implications and Limitations

  • Synthetic Challenges: The tricyclic core and sensitive imino-oxo groups likely require precise reaction conditions, as seen in related spirocyclic syntheses ().

Biological Activity

Ethyl 7-benzyl-6-(2,3-dimethoxybenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex triazine derivative with potential biological activity. This article reviews its biological properties, particularly focusing on its anticancer and antimicrobial activities based on recent research findings.

Chemical Structure and Properties

The compound features a unique triazine core that contributes to its biological activity. The structure includes various substituents that enhance its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Notes
MDA-MB-231 (Breast)15.83High cytotoxicity observed
MCF-7 (Breast)16.32Comparable activity to established drugs
HeLa (Cervical)2.21Significant reduction in cell viability
HepG2 (Liver)12.21Effective against hepatocellular carcinoma

The compound demonstrated significant cytotoxicity against these cancer cell lines with IC50 values indicating potency comparable to established chemotherapeutics .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Topoisomerase Inhibition: The compound acts as a topoisomerase inhibitor, which is crucial for DNA replication and transcription processes in cancer cells.
  • Kinase Inhibition: It has shown inhibitory activity against PI3K and mTOR pathways, which are often dysregulated in cancer .

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits antimicrobial activity. It was tested against various bacterial strains with the following results:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Notes
Escherichia coli0.28Effective against gram-negative bacteria
Staphylococcus aureus0.64Active against gram-positive bacteria
Candida albicans9.937Demonstrated antifungal properties

These results indicate that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further investigation as a therapeutic agent in infectious diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of triazine derivatives similar to this compound:

  • Cytotoxicity Assessment: A study reported that derivatives of triazines exhibited significant cytotoxic effects on various cancer cell lines with IC50 values ranging from 4 to 20 µM depending on the specific structure and substituents present .
  • Antimicrobial Testing: Another research effort focused on the antimicrobial efficacy of triazine derivatives against clinical isolates of bacteria and fungi. The study found that certain derivatives had MIC values as low as 0.28 µg/mL against resistant strains .

Q & A

Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this triazatricyclic compound typically involves multi-step reactions, including cyclization and functional group modifications. Key strategies include:

  • Electrochemical synthesis under controlled voltage (e.g., 1.5–2.0 V) using mediators like tetrabutylammonium bromide to enhance electron transfer efficiency .
  • Stepwise functionalization : Introduce the 2,3-dimethoxybenzoyl group via acylation reactions, followed by cyclization to form the tricyclic core. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to balance reaction rate and by-product formation .
  • Yield optimization : Monitor reaction progress via HPLC or TLC. Purify intermediates using column chromatography with gradients of ethyl acetate/hexane to isolate high-purity products .

Basic: Which spectroscopic and analytical techniques are most effective for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the tricyclic framework, benzyl substituents, and carbonyl/imino groups. For example, the imino proton typically appears as a singlet near δ 8.5–9.0 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., m/z 550–600 range) and fragment patterns corresponding to the benzoyl and ethyl ester groups .
  • X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry and intramolecular hydrogen bonding, as demonstrated in related triazatricyclo compounds .

Advanced: How can researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?

Methodological Answer:
Discrepancies often arise from structural analogs with varying substituents. To resolve contradictions:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing the benzyl group with cyclohexyl or furan derivatives) and compare bioactivity profiles .
  • Assay Standardization : Use consistent cell lines (e.g., Staphylococcus aureus for antimicrobial tests) and control compounds to normalize activity measurements .
  • Meta-Analysis : Cross-reference data from independent studies to identify trends. For example, the 2,3-dimethoxybenzoyl group may enhance cytotoxicity in cancer cells but reduce antimicrobial potency compared to nitrobenzoyl analogs .

Advanced: What computational approaches predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450 or kinases). Focus on the imino and carbonyl groups as potential hydrogen bond donors/acceptors .
  • Molecular Dynamics (MD) Simulations : Simulate interactions over 100+ ns to assess stability of the compound-receptor complex. Pay attention to the hydrophobic benzyl group’s role in membrane permeability .
  • QSAR Modeling : Train models using datasets of related triazatricyclo compounds to predict logP, solubility, and IC₅₀ values. Validate with experimental data from enzymatic assays .

Basic: How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. For solution stability, incubate in buffers (pH 4–9) and monitor degradation via UV-Vis spectroscopy .
  • Light Sensitivity : Expose to UV light (254 nm) and track photodegradation products using LC-MS. Store samples in amber vials if light-sensitive .
  • Oxidative/Reductive Stability : Treat with H₂O₂ (oxidation) or NaBH₄ (reduction) and identify products. The imino group is prone to reduction, forming amine derivatives .

Advanced: What strategies mitigate by-product formation during functional group transformations?

Methodological Answer:

  • Reagent Selection : Use mild oxidizing agents (e.g., MnO₂ instead of KMnO₄) to prevent over-oxidation of the tricyclic core .
  • Protecting Groups : Temporarily protect reactive sites (e.g., the imino group with Boc protection) during acylation or alkylation steps .
  • Flow Chemistry : Implement continuous-flow reactors to enhance mixing and reduce side reactions like dimerization .

Basic: What are the key considerations for designing in vitro biological activity assays?

Methodological Answer:

  • Target Selection : Prioritize enzymes/receptors with known interactions with triazatricyclo compounds (e.g., topoisomerases or kinases) .
  • Dose-Response Curves : Test concentrations spanning 0.1–100 µM to determine IC₅₀ values. Include positive controls (e.g., doxorubicin for cytotoxicity assays) .
  • Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells to evaluate selectivity between cancerous and normal cells .

Advanced: How can researchers leverage structural analogs to enhance bioactivity or reduce toxicity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the ethyl ester with a carboxamide group to improve solubility and reduce hepatotoxicity .
  • Fragment-Based Design : Combine the tricyclic core with bioactive fragments (e.g., benzodioxole or furan moieties) to target specific receptors .
  • Metabolic Profiling : Use hepatic microsomes to identify metabolic hotspots (e.g., ester hydrolysis) and modify labile groups .

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